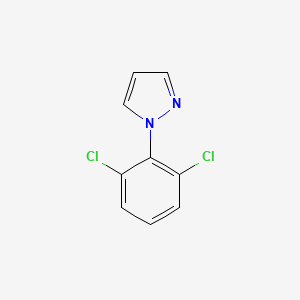

1-(2,6-Dichlorophenyl)-1h-pyrazole

カタログ番号 B580366

CAS番号:

1242336-72-6

分子量: 213.061

InChIキー: ISWDZQBZQFCRIN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

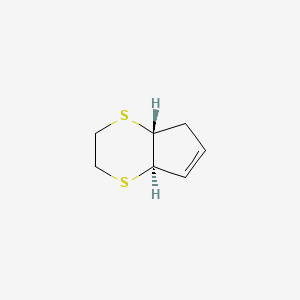

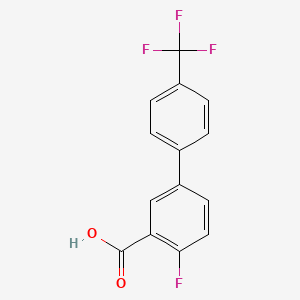

Molecular Structure Analysis

The molecular structure of 1-(2,6-Dichlorophenyl)-1H-pyrazole consists of a pyrazole ring fused to a 2,6-dichlorophenyl group. The chlorine atoms contribute to its overall stability and reactivity. Crystallographic studies reveal the precise bond angles and distances within the molecule .

科学的研究の応用

Application 1: Anti-Inflammatory and Analgesic Activity

- Summary of the Application: The compound 1-(2,6-dichlorophenyl)indolin-2-one, planned as a pro-drug of diclofenac, has been studied for its anti-inflammatory and analgesic activity .

- Methods of Application or Experimental Procedures: The compound was synthesized in 94% yield by an intramolecular reaction in the presence of a coupling agent (i.e., EDC) .

- Results or Outcomes: The compound showed anti-inflammatory and analgesic activity without gastro-ulcerogenic effects . The chemical and enzymatic hydrolysis profile of the lactam derivative does not indicate conversion to diclofenac . This compound is a new non-ulcerogenic prototype for treatment of chronic inflammatory diseases .

Application 2: Inhibition of Glycogen Phosphorylase

- Summary of the Application: 1-(2,6-Dichlorophenyl)biguanide hydrochloride (DCBH) has been investigated for its potential effects on various cellular processes.

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: Studies have shown that DCBH can inhibit the activity of the enzyme glycogen phosphorylase. This enzyme plays a crucial role in glycogenolysis, the breakdown of glycogen into glucose for energy production. DCBH’s ability to inhibit this enzyme suggests potential applications in regulating blood sugar levels.

Related Compound 1: 2,6-Dichloroacetophenone

- Summary of the Application: 2,6-Dichloroacetophenone is a chemical compound with the formula C8H6Cl2O. It is used in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of using this compound in organic synthesis would depend on the specific reactions and conditions used .

Related Compound 2: 1-(2,6-Dichlorophenyl)biguanide hydrochloride

- Summary of the Application: This compound has been investigated for its potential effects on various cellular processes .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of using this compound in biochemical research would depend on the specific experiments and conditions used .

Related Compound 1: 2,6-Dichloroacetophenone

- Summary of the Application: 2,6-Dichloroacetophenone is a chemical compound with the formula C8H6Cl2O. It is used in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of using this compound in organic synthesis would depend on the specific reactions and conditions used .

Related Compound 2: 1-(2,6-Dichlorophenyl)biguanide hydrochloride

- Summary of the Application: This compound has been investigated for its potential effects on various cellular processes .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of using this compound in biochemical research would depend on the specific experiments and conditions used .

特性

IUPAC Name |

1-(2,6-dichlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWDZQBZQFCRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290850 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorophenyl)-1h-pyrazole | |

CAS RN |

1242336-72-6 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

2

Citations

Chemotherapy for leishmaniasis, diseases caused by protozoa of the genus Leishmania, remains inefficient in several treatments. So there is a need to search for new drugs. In this …

Number of citations: 40

www.scielo.br

In this research, a series of substituted 5‐(5‐amino‐1‐aryl‐1H‐pyrazol‐4‐yl)‐1H‐tetrazoles were synthesized and evaluated for in vitro antileishmanial activity. Among the derivatives, …

Number of citations: 14

onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。